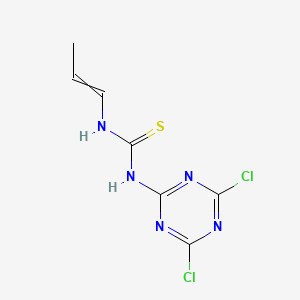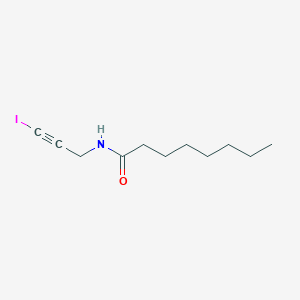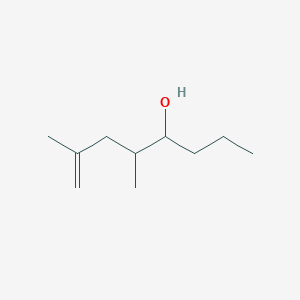
Dimethyl(dipropoxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(dipropoxy)stannane is an organotin compound characterized by the presence of tin bonded to two methyl groups and two propoxy groups. Organotin compounds, including this compound, are known for their diverse applications in various fields such as catalysis, material science, and pharmaceuticals .
Méthodes De Préparation
The synthesis of dimethyl(dipropoxy)stannane typically involves the stannylation or C-Sn coupling reactions. These reactions can be carried out using various reagents and conditions. One common method involves the reaction of dimethyltin dichloride with propyl alcohol in the presence of a base to form this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Dimethyl(dipropoxy)stannane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can lead to the formation of various organotin derivatives.
Applications De Recherche Scientifique
Dimethyl(dipropoxy)stannane has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology and medicine, organotin compounds, including this compound, have been studied for their potential antimicrobial and anticancer properties . In industry, these compounds are used as stabilizers for polyvinyl chloride (PVC) and as catalysts in various chemical processes .
Mécanisme D'action
The mechanism of action of dimethyl(dipropoxy)stannane involves its interaction with molecular targets and pathways within cells. Organotin compounds are known to interact with proteins and enzymes, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial activity through the disruption of bacterial cell membranes or anticancer activity by inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Dimethyl(dipropoxy)stannane can be compared with other organotin compounds such as trimethyltin chloride and tributyltin hydride. While all these compounds contain tin-carbon bonds, they differ in their specific substituents and chemical properties. For example, trimethyltin chloride is known for its neurotoxic effects, while tributyltin hydride is commonly used as a reducing agent in organic synthesis
Propriétés
Numéro CAS |
62720-37-0 |
|---|---|
Formule moléculaire |
C8H20O2Sn |
Poids moléculaire |
266.95 g/mol |
Nom IUPAC |
dimethyl(dipropoxy)stannane |
InChI |
InChI=1S/2C3H7O.2CH3.Sn/c2*1-2-3-4;;;/h2*2-3H2,1H3;2*1H3;/q2*-1;;;+2 |
Clé InChI |
RWSXWJYRCSQWJU-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Sn](C)(C)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)

![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)

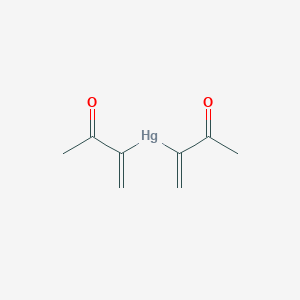
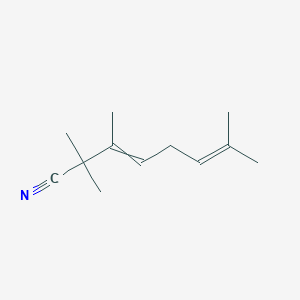
![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)

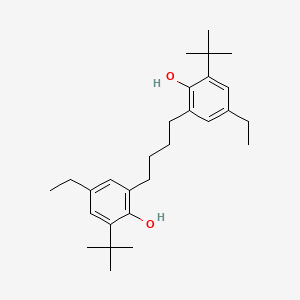
![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)

